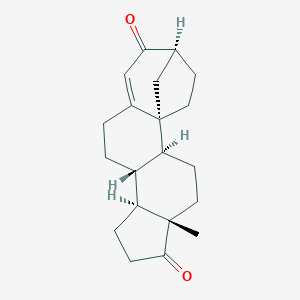
2,10-Ethanoandrost-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Ethanoandrost-4-ene-3,17-dione is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It is also known as ATD, androstatrienedione, and is a potent aromatase inhibitor.
Mecanismo De Acción
The mechanism of action of 2,10-Ethanoandrost-4-ene-3,17-dione involves the inhibition of aromatase enzyme activity. This enzyme is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, 2,10-Ethanoandrost-4-ene-3,17-dione reduces the levels of estrogen in the body, which can be beneficial in the treatment of breast cancer.
Efectos Bioquímicos Y Fisiológicos
2,10-Ethanoandrost-4-ene-3,17-dione has several biochemical and physiological effects. It has been shown to increase testosterone levels in men, which can lead to increased muscle mass and strength. It also has anti-estrogenic effects, which can be beneficial in the treatment of breast cancer. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,10-Ethanoandrost-4-ene-3,17-dione in lab experiments is its potent anti-estrogenic effects. This property makes it useful in studying the effects of estrogen on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in some animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2,10-Ethanoandrost-4-ene-3,17-dione. One area of research is the development of more potent and selective aromatase inhibitors. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the toxicity of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2,10-Ethanoandrost-4-ene-3,17-dione involves the chemical modification of the natural steroid hormone, androstenedione. The synthesis process involves several steps, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2,10-Ethanoandrost-4-ene-3,17-dione has been extensively used in scientific research for its various applications. It is primarily used as an aromatase inhibitor, which means that it inhibits the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer, where estrogen is known to promote tumor growth.
Propiedades
Número CAS |
116516-01-9 |
|---|---|
Nombre del producto |
2,10-Ethanoandrost-4-ene-3,17-dione |
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(1R,2S,5S,9S,10R,16S)-5-methylpentacyclo[14.2.1.01,13.02,10.05,9]nonadec-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1 |
Clave InChI |
DNMLJXFJYBCOPD-NAKDTABQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H]5CC[C@@]34C5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
Sinónimos |
2,10-EAED 2,10-ethanoandrost-4-ene-3,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




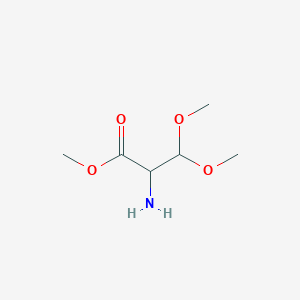
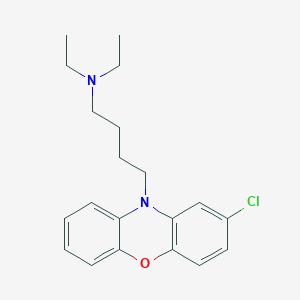
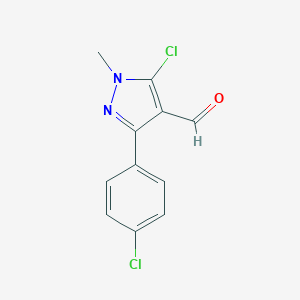



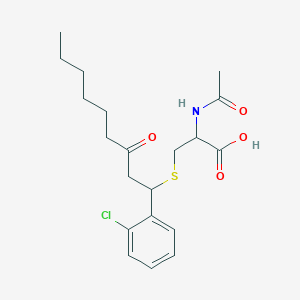
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

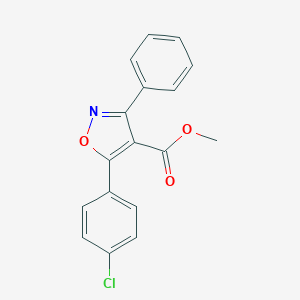
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)